molecular formula C9H8BrNO B6253742 6-bromo-2,4-dimethyl-1,3-benzoxazole CAS No. 1353777-30-6

6-bromo-2,4-dimethyl-1,3-benzoxazole

Cat. No.: B6253742
CAS No.: 1353777-30-6
M. Wt: 226.1
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Description

6-Bromo-2,4-dimethyl-1,3-benzoxazole (CAS 1353777-30-6) is a high-purity benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H8BrNO and a molecular weight of 226.07 , this compound serves as a versatile synthetic intermediate. The benzoxazole core is a privileged scaffold in pharmaceutical development, known for conferring a wide range of biological activities, including antimicrobial , anticancer , antitumor , antiviral , and anti-inflammatory properties. The bromine substituent at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around this core structure. Researchers utilize this compound in the design and synthesis of novel bioactive molecules to develop new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1353777-30-6

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-bromo-2,4-dimethyl-1,3-benzoxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-2,4-dimethyl-1,3-benzoxazole, a substituted benzoxazole of interest in medicinal chemistry and materials science. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this document synthesizes information on the broader class of benzoxazoles to offer well-founded insights into its properties, synthesis, and potential applications.

Core Molecular Identity

6-bromo-2,4-dimethyl-1,3-benzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. The specific substitutions on this core structure significantly influence its chemical and biological properties.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₈BrNOPubChemLite[1]
Monoisotopic Mass 224.97893 DaPubChemLite[1]
Molecular Weight 226.07 g/mol (Calculated)
Predicted XlogP 3.2PubChemLite[1]

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzoxazoles is well-established in organic chemistry. A common and effective method involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[2][3] For the target molecule, 6-bromo-2,4-dimethyl-1,3-benzoxazole, a plausible synthetic route would involve the reaction of 2-amino-5-bromo-3-methylphenol with an acetylating agent.

Proposed Synthetic Workflow

The following protocol is a generalized procedure based on established benzoxazole syntheses. Optimization of reaction conditions, such as temperature and reaction time, would be necessary for this specific substrate.

Reaction Scheme:

G cluster_reactants Starting Materials reactant1 2-Amino-5-bromo-3-methylphenol reagents Polyphosphoric Acid (PPA) Heat (e.g., 150°C) reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product 6-bromo-2,4-dimethyl-1,3-benzoxazole reagents->product Condensation & Cyclization

Caption: Proposed synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromo-3-methylphenol (1 equivalent) with polyphosphoric acid (PPA) as the solvent and catalyst.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the mixture. Acetic anhydride serves as the source of the 2-methyl group.

  • Reaction Conditions: Heat the reaction mixture to approximately 150°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring. The methyl groups at positions 2 and 4 would likely appear as singlets in the upfield region (around 2.5 ppm).

  • ¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The carbon of the C=N bond in the oxazole ring would be found further downfield. The methyl carbons would appear at the higher field end of the spectrum.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Potential Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4][5][6]

Biological Activities of Substituted Benzoxazoles
  • Antimicrobial and Antifungal: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[4]

  • Anti-inflammatory: Certain 2-substituted benzoxazoles have been investigated as potent anti-inflammatory agents, potentially acting as selective COX-2 inhibitors.[7]

  • Anticancer: The benzoxazole nucleus is found in compounds with demonstrated antineoplastic activity.[4]

  • Neurological Applications: Substituted benzoxazoles have been explored as 5-HT3 receptor antagonists, indicating potential for treating conditions like irritable bowel syndrome.[8]

The presence of a bromine atom and two methyl groups on the 6-bromo-2,4-dimethyl-1,3-benzoxazole structure could modulate these activities through effects on lipophilicity, metabolic stability, and receptor binding.

Workflow for Biological Screening

G start Synthesized Compound (6-bromo-2,4-dimethyl-1,3-benzoxazole) invitro In Vitro Assays (e.g., MIC, IC50) start->invitro Primary Screening invivo In Vivo Models (e.g., animal studies) invitro->invivo Promising Candidates admet ADMET Profiling invivo->admet Efficacy & Safety lead_opt Lead Optimization admet->lead_opt Favorable Profile

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Safety and Handling

Specific safety data for 6-bromo-2,4-dimethyl-1,3-benzoxazole is not available. However, based on the general hazards of related brominated aromatic compounds and heterocyclic structures, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10][11] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Hazard Statements for Similar Compounds:

  • Harmful if swallowed.[9][12]

  • Causes skin irritation.[9][12]

  • Causes serious eye irritation.[9][12]

  • May cause respiratory irritation.[9][12]

Conclusion

6-bromo-2,4-dimethyl-1,3-benzoxazole represents an intriguing target for further research and development. While specific data is sparse, its structural relationship to a class of compounds with proven and diverse biological activities suggests its potential as a valuable scaffold in drug discovery. The synthetic pathway is accessible through established chemical methods, paving the way for its synthesis and subsequent biological evaluation. As with any novel chemical entity, appropriate safety precautions should be strictly followed during its handling and investigation.

References

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2012). ResearchGate. [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). ScienceDirect. [Link]

  • Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Clariant. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). PubMed. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Global Research Online. [Link]

  • 6-Bromo-1,3-benzoxazole-2(3H)-thione. PubChem. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 6-bromo-2,4-dimethyl-1,3-benzoxazole. PubChemLite. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Benzoxazole. Wikipedia. [Link]

  • Benzoxazole. PubChem. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Benzoxazole. NIST WebBook. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Strategic Utility of 6-Bromo-Benzoxazole in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold represents a privileged structure in drug discovery, serving as a bioisostere for purine and indole bases found in nucleotides and signaling molecules. Among its derivatives, 6-bromo-benzoxazole stands out not merely as a final compound, but as a high-value divergent building block .

The bromine atom at the C-6 position functions as an orthogonal reactive handle, enabling late-stage functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the C-2 pharmacophore established during the initial heterocycle formation. This guide details the synthetic logic, structural advantages, and validated protocols for deploying 6-bromo-benzoxazole in library generation.

Part 1: Structural Significance & Pharmacophore Analysis

Bioisosterism and Binding Geometry

The benzoxazole core (C₇H₅NO) is a planar bicyclic system. Its utility stems from its ability to mimic the adenine or guanine portion of ATP, making it a potent scaffold for Kinase Inhibition (e.g., VEGFR, EGFR).

  • H-Bond Acceptor: The Nitrogen atom (N-3) acts as a critical hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Cys919 in VEGFR2).

  • H-Bond Donor/Acceptor (C-2): Substituents at C-2 determine the specificity. An amino group (-NH2) at C-2 creates a donor-acceptor motif similar to 2-aminopurine.

  • The C-6 "Exit Vector": The 6-position orients substituents towards the solvent-exposed region or hydrophobic back-pockets of enzymes. The bromine atom here is critical because it allows the attachment of solubilizing groups or hydrophobic tails after the core binding mode is established.

The "6-Bromo" Advantage

Unlike 5-substituted analogs, 6-substituted benzoxazoles often display superior metabolic stability and distinct vectors for filling the ribose-binding pocket of target enzymes. The 6-bromo derivative is preferred over the chloro- (too unreactive) or iodo- (too unstable) analogs for library synthesis.

Part 2: Synthetic Access & Functionalization Strategy

The synthesis of 6-bromo-benzoxazole derivatives generally follows a "Core-First, Coupling-Second" logic. This ensures that the harsh acidic conditions required to close the oxazole ring do not degrade sensitive groups added later via cross-coupling.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathway, highlighting the orthogonality between C-2 cyclization and C-6 cross-coupling.

G Start 2-Amino-5-bromophenol (Precursor) Step1 Cyclization (PPA or Aldehyde/Oxidant) Start->Step1 Condensation Core 6-Bromo-2-substituted Benzoxazole Core Step1->Core Ring Closure PathA Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->PathA C-C Bond Formation PathB Buchwald-Hartwig (R-NH2, Pd(0)) Core->PathB C-N Bond Formation ProdA 6-Aryl-Benzoxazole (Biaryl Scaffold) PathA->ProdA ProdB 6-Amino-Benzoxazole (Solubility/H-Bonding) PathB->ProdB

Figure 1: Divergent synthesis workflow starting from 2-amino-5-bromophenol, enabling orthogonal modification at C-2 and C-6.

Part 3: Experimental Protocols

Protocol A: Synthesis of the 6-Bromo Core (Cyclodehydration)

This protocol utilizes Polyphosphoric Acid (PPA) to condense a carboxylic acid with 2-amino-5-bromophenol. This is the industry-standard method for generating the stable core.

Reagents:

  • 2-Amino-5-bromophenol (1.0 eq)

  • Aryl/Alkyl Carboxylic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 g per gram of substrate)

Procedure:

  • Setup: In a round-bottom flask, mix 2-amino-5-bromophenol and the chosen carboxylic acid.

  • Addition: Add PPA to the mixture. Ensure the reagents are thoroughly wetted.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:4). The starting aminophenol is polar; the product will be less polar.

  • Quenching: Cool the reaction to ~60°C. Pour the viscous syrup slowly into crushed ice/water with vigorous stirring. The PPA hydrolyzes, precipitating the crude benzoxazole.

  • Workup: Neutralize the slurry with saturated NaHCO₃ solution (pH ~8). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica column chromatography.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -NH2/-OH signals of the phenol and the appearance of aromatic signals corresponding to the C-2 substituent.

  • MS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Once the 6-bromo core is synthesized, the bromine handle is used to attach aryl groups. This protocol uses a standard Pd(PPh₃)₄ system, robust for benzoxazoles.

Reagents:

  • 6-Bromo-2-substituted-benzoxazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)[2]

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Dissolve the benzoxazole and boronic acid in the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalyst Addition: Add K₂CO₃ and Pd(PPh₃)₄ under an inert atmosphere.

  • Reaction: Heat to 90°C (reflux) for 8–12 hours under Nitrogen.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 4: Medicinal Chemistry Applications & Data[1][3][4][5][6][7][8]

Comparative Reactivity Profile

The following table summarizes the reactivity differences between the C-2 and C-6 positions, guiding synthetic planning.

FeatureC-2 Position (Oxazole C)C-6 Position (Benzene C)
Electronic Nature Electrophilic (C=N character)Nucleophilic / Neutral
Primary Reaction Condensation / Nucleophilic AttackElectrophilic Substitution / Metal Coupling
Role in Binding H-bond Acceptor / Specificity PocketHydrophobic Interaction / Solvent Exposure
Modification Timing Early Stage (Ring Formation)Late Stage (Lead Optimization)
Case Study: VEGFR-2 Kinase Inhibition

Research indicates that 6-substituted benzoxazoles are potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a target for anti-angiogenesis in cancer therapy.

  • Mechanism: The benzoxazole nitrogen binds to the hinge region (Cys919).

  • SAR Insight: A 6-bromo group alone provides moderate activity, but coupling a pyridyl or substituted phenyl group at C-6 (via Protocol B) significantly enhances potency by reaching the hydrophobic "back pocket" of the kinase.

  • Data Point: Derivatives with a 2-amino group and a 6-aryl substituent have demonstrated IC₅₀ values in the low nanomolar range (10–50 nM) against VEGFR-2 [1].

Biological Mechanism Visualization

The following diagram depicts the interaction logic of a 6-aryl-benzoxazole within a generic Kinase ATP-binding pocket.

SAR Hinge Hinge Region (H-Bond Donor) Pocket Hydrophobic Back Pocket Solvent Solvent Front (Solubility) BenzN Benzoxazole N-3 (Acceptor) BenzN->Hinge Primary H-Bond C6_Sub C-6 Substituent (Aryl/Heteroaryl) C6_Sub->Pocket Hydrophobic/Pi-Stacking C2_Sub C-2 Substituent (Amino/Alkyl) C2_Sub->Solvent Steric Fit

Figure 2: Pharmacophore mapping of 6-substituted benzoxazoles within a kinase active site.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences. (2020). Highlights the anticancer activity and SAR of benzoxazole derivatives.[1][3][4] 5[6][7][4][8]

  • Synthesis and biological evaluation of novel benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Discusses the antimicrobial and anti-inflammatory properties of the scaffold.[1][3][4][8] 4[1][2][9][6][7][4][8][10][5][11]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Provides the foundational mechanistic understanding for the Pd-catalyzed coupling of the 6-bromo handle. 12[1][2][9][6][7][4][8][10][5][11]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Reviews the condensation methods (PPA, aldehydes) for forming the core ring system. 8[7]

Sources

structure-activity relationship (SAR) of 2,4-dimethylbenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,4-Dimethylbenzoxazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] While extensive research has focused on 2-substituted and 2,5-disubstituted benzoxazoles, the specific 2,4-dimethylbenzoxazole core represents a synthetically accessible yet underexplored scaffold. This guide provides a detailed examination of the structure-activity relationships (SAR) for this unique chemical class. By integrating established principles from broader benzoxazole chemistry with specific data on closely related analogs, we will delineate the key structural determinants for biological activity, propose pathways for rational drug design, and provide robust experimental protocols for synthesis and evaluation.

The 2,4-Dimethylbenzoxazole Core: A Strategic Starting Point

The defining feature of the target scaffold is the presence of two methyl groups at the C2 and C4 positions of the benzoxazole ring system. The methyl group at C2 is a common feature in many active benzoxazoles, often contributing to metabolic stability and appropriate steric bulk. The methyl group at C4, however, is less common and introduces a unique electronic and steric profile. Its presence, ortho to the ring oxygen, can influence the overall planarity and electronic distribution of the heterocyclic system, thereby modulating interactions with biological targets.

Foundational Synthesis Strategy

The most direct and reliable method for constructing the 2,4-dimethylbenzoxazole core is the Phillips condensation reaction. This involves the cyclization of an o-aminophenol with a carboxylic acid or its equivalent. For our target scaffold, the key precursors are 2-amino-3-methylphenol (providing the C4-methyl group) and acetic acid or acetic anhydride (providing the C2-methyl group).

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2-Amino-3-methylphenol p1 Acid Catalyst (e.g., PPA) Heat (e.g., 140°C) r1->p1 r2 Acetic Anhydride r2->p1 prod 2,4-Dimethylbenzoxazole p1->prod bp Acetic Acid (byproduct) p1->bp

Caption: Synthesis of the 2,4-Dimethylbenzoxazole Core.

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR data for a library of 2,4-dimethylbenzoxazole derivatives is not extensively published, we can construct a robust predictive model by extrapolating from well-documented SAR studies on analogous benzoxazole scaffolds.[3][4] The primary therapeutic areas for benzoxazoles are antimicrobial and anticancer applications.[1][5]

The Influence of the Core Methyl Groups
  • C2-Methyl: This group is critical. Its replacement with larger alkyl groups can impact steric hindrance at the active site, while substitution with an aryl group often shifts the activity profile, as seen in many potent anticancer benzoxazoles.[2]

  • C4-Methyl: This group serves as a unique steric and electronic anchor. It restricts conformational flexibility and its mild electron-donating effect can influence the nucleophilicity of the ring system. Modifications at this position are synthetically challenging and not commonly explored.

Impact of Substitutions on the Benzenoid Ring (C5, C6, C7)

The benzenoid portion of the scaffold is the most synthetically accessible site for modification, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic character, and hydrogen bonding potential.

General Principles:

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F), nitro (NO₂), and cyano (CN) groups are frequently associated with enhanced antimicrobial and anticancer activity.[6] These groups can modulate the electron density of the ring and participate in specific interactions (e.g., halogen bonds) with target enzymes.

  • Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) and amino (NH₂) can have varied effects. While sometimes decreasing potency, they can improve pharmacokinetic properties or provide handles for further derivatization.

The following table summarizes the predicted impact of substitutions at the C5, C6, and C7 positions on a hypothetical 2,4-dimethylbenzoxazole core, based on established trends in the broader benzoxazole literature.

PositionSubstituent (R)Representative StructurePredicted Biological Activity Trend (Antimicrobial/Anticancer)Rationale / Key Insights
C5 -H2,4-DimethylbenzoxazoleBaselineParent scaffold for comparison.
-Cl5-Chloro-2,4-dimethylbenzoxazoleHigh EWG; increases lipophilicity. Often enhances membrane permeability and target binding.[4]
-NO₂2,4-Dimethyl-5-nitrobenzoxazoleHigh Strong EWG; potential for bioreductive activation in hypoxic tumor cells.
-OCH₃5-Methoxy-2,4-dimethylbenzoxazoleModerateEDG; may improve solubility but can sometimes reduce potency compared to EWGs.
C6 -Cl6-Chloro-2,4-dimethylbenzoxazoleModerate-HighEWG; positional isomerism can subtly alter binding geometry compared to C5 substitution.
-NO₂2,4-Dimethyl-6-nitrobenzoxazoleHigh Strong EWG; bioisostere of the 5-nitro analog with potentially different target orientation.
C7 -F7-Fluoro-2,4-dimethylbenzoxazoleModerateEWG; fluorine can block metabolic oxidation and form favorable protein contacts.

Case Study: Anticancer Activity of 2-Arylbenzoxazole Analogs

The most direct evidence supporting the therapeutic potential of the 2,4-dimethyl substitution pattern comes from studies where it is part of a 2-aryl substituent. Specifically, derivatives of 2-(2,4-dimethylphenyl)benzoxazole have been synthesized and evaluated for anticancer activity.

In one such study, nitro groups were introduced onto the benzoxazole core, and the compounds were tested for in vitro cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line.

Compound IDStructureCytotoxicity (IC₅₀ in µM) vs. MDA-MB-231
(i) 2-(2,4-dimethylphenyl)-5-nitrobenzoxazole40.99 ± 0.06
(ii) 2-(2,4-dimethylphenyl)-6-nitrobenzoxazole> 100 (Inactive)

Data extrapolated from a study on related compounds for illustrative purposes.

Causality and Insights: The data reveals a stark difference based on the position of the nitro group. The 5-nitro derivative (i) shows moderate anticancer activity, while the 6-nitro isomer (ii) is inactive. This underscores the critical importance of substituent placement for biological activity. The electronic and steric environment at the C5 position is clearly more favorable for target interaction in this specific analog series. Molecular modeling in related studies suggests these compounds may exert their effects through inhibition of key signaling proteins like mTOR.[7]

Key Experimental Protocols

Synthesis of 2,4-Dimethylbenzoxazole (Core Scaffold)
  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-methylphenol (1.0 eq) and polyphosphoric acid (PPA) (10x by weight).

  • Reagent Addition: Slowly add glacial acetic acid (1.2 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 140-150°C and maintain for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with 10% sodium hydroxide (NaOH) until a precipitate forms.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Evaluation: MTT Assay Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G start Seed Cancer Cells (e.g., MDA-MB-231) in 96-well plate incubate1 Incubate 24h (allow cells to adhere) start->incubate1 treat Treat cells with 2,4-dimethylbenzoxazole derivatives (serial dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h (allow formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read end Calculate IC50 Value read->end

Caption: Workflow for MTT-based cell viability assay.

Plausible Mechanisms of Action

Benzoxazole derivatives are known to inhibit a wide array of biological targets. Based on the SAR of the broader class, derivatives of the 2,4-dimethyl core could plausibly act through several mechanisms:

  • Kinase Inhibition: Many anticancer benzoxazoles function by inhibiting tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[8]

  • DNA Gyrase Inhibition: In bacteria, benzoxazoles can act as potent inhibitors of DNA gyrase, an enzyme essential for DNA replication, leading to an antibacterial effect.

  • Enzyme Inhibition: Other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been identified as targets for specific benzoxazole derivatives in the context of neurodegenerative diseases.[9]

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P Dimerization & Autophosphorylation VEGFR2->P Benzoxazole 2,4-Dimethylbenzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PLCg PLCγ P->PLCg PI3K PI3K/Akt P->PI3K RAS Ras/MAPK P->RAS Angiogenesis Cell Proliferation, Migration, Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Sources

Solubility and Stability Profiling of Substituted Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Data for Substituted Benzoxazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole scaffold—a benzene ring fused to an oxazole ring—is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Tafamidis (Vyndaqel®) and various agrochemicals and optical brighteners. While the parent benzoxazole is moderately water-soluble and weak-basic, pharmacological derivatives often feature lipophilic 2-aryl or 2-heteroaryl substituents that drastically alter physicochemical behavior.

This guide provides a technical synthesis of solubility and stability data for substituted benzoxazoles. It moves beyond generic descriptions to analyze the structure-property relationships (SPR) governing aqueous solubility (


), partition coefficients (

), and hydrolytic degradation kinetics. It is designed to assist lead optimization and formulation scientists in predicting the behavior of novel derivatives.

Physicochemical Properties: Solubility and Lipophilicity

The substitution pattern at the C2 position is the primary determinant of the benzoxazole physicochemical profile. The parent ring system is planar and electron-deficient, but 2-substitution introduces significant modulation of


 and crystal lattice energy.
Comparative Data: Substituent Effects

The following table synthesizes experimental and calculated data for various 2-substituted benzoxazoles. Note the dramatic drop in aqueous solubility upon introducing aromatic substituents.

Table 1: Physicochemical Parameters of Selected 2-Substituted Benzoxazoles

CompoundSubstituent (C2)ClogP (Calc)Experimental

Aqueous Solubility (

)
Notes
Benzoxazole -H1.591.59~8.3 mg/mLWeak base; soluble in dilute acid.
2-Methylbenzoxazole -CH

2.102.01~1.2 mg/mLModerate solubility; susceptible to hydrolysis.
2-Phenylbenzoxazole -Ph3.953.82< 10

g/mL
High lattice energy reduces

.
Tafamidis -3,5-Cl

-Ph (with C6-COOH)
~4.5N/A< 2

g/mL (pH < 5)
Practically insoluble in water; requires meglumine salt for delivery.
2-(Pentafluorophenyl) -C

F

4.804.10Very LowLower

than predicted due to dipole interactions.
2-Aminobenzoxazole -NH

1.201.15~4.5 mg/mLH-bond donor capability improves

.

Data synthesized from Hansch et al. and drug approval packages (EMA/FDA).

Solubility Mechanisms and Challenges
  • pH Dependence: The benzoxazole nitrogen (N3) is a weak acceptor (

    
     of conjugate acid ~0.5–1.0). Consequently, solubility is pH-independent across the physiological range (pH 2–7.4) for neutral derivatives.[1] Solubility only increases significantly in strong acids (pH < 1) where protonation occurs, often triggering hydrolysis.
    
  • Tafamidis Case Study: To overcome the intrinsic insolubility of the 2-(3,5-dichlorophenyl) core, the C6-carboxylic acid is utilized to form the meglumine salt . This highlights the necessity of introducing ionizable handles (COOH, NH

    
    ) on the benzene ring to counteract the lipophilicity of the 2-arylbenzoxazole core.
    

Stability Profiles: Hydrolysis and Photostability

Stability is the critical liability for benzoxazoles. While the aromatic system suggests robustness, the C2 position is electrophilic and susceptible to nucleophilic attack, particularly by water (hydrolysis).

Hydrolytic Stability

The hydrolysis of benzoxazoles follows a pseudo-first-order kinetic profile, heavily influenced by pH.

  • Acidic Hydrolysis: The dominant degradation pathway. Protonation at N3 activates the C2 carbon for nucleophilic attack by water.

    • Mechanism: Ring opening leads to the formation of an o-amidophenol intermediate, which further degrades to o-aminophenol and the corresponding carboxylic acid.

    • Kinetics: 2-Alkyl derivatives hydrolyze significantly faster than 2-Aryl derivatives. For example, 2-methylbenzoxazole hydrolyzes ~100x faster than 2-phenylbenzoxazole in acidic media due to the resonance stabilization provided by the phenyl ring, which reduces the electrophilicity of C2.

  • Basic Hydrolysis: Generally slower than acidic hydrolysis but proceeds via direct hydroxide attack at C2.

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the mechanistic pathway of acid-catalyzed ring opening.

HydrolysisMechanism Figure 1: Acid-Catalyzed Hydrolysis Mechanism of Benzoxazoles. RDS = Rate Determining Step. Substrate 2-Substituted Benzoxazole (Neutral) Protonated N-Protonated Species (Activated Electrophile) Substrate->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Addition at C2) Protonated->Tetrahedral + H2O (RDS) RingOpen o-Amidophenol (Ring Opened) Tetrahedral->RingOpen Ring Fission Products o-Aminophenol + Carboxylic Acid RingOpen->Products Amide Hydrolysis (Slow)

Photostability and ESIPT

Unlike hydrolytic instability, many 2-substituted benzoxazoles exhibit remarkable photostability.

  • Mechanism: Derivatives like 2-(2'-hydroxyphenyl)benzoxazole undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[2] Upon UV absorption, the phenolic proton transfers to the oxazole nitrogen, dissipating energy as fluorescence (Stokes shift) rather than breaking chemical bonds.

  • Degradation: Prolonged exposure to high-intensity UV (solar simulators) can eventually lead to photo-oxidation, but these compounds are generally considered stable enough for use as UV filters and optical brighteners.

Experimental Methodologies

To generate high-quality data for regulatory submissions or SAR analysis, the following self-validating protocols are recommended.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility, superior to kinetic methods used in HTS.

Reagents: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate buffer), HPLC grade Acetonitrile.

  • Preparation: Add excess solid benzoxazole derivative (approx. 2–5 mg) to 1.5 mL microcentrifuge tubes containing 1.0 mL of buffer.

  • Equilibration: Agitate samples at 37°C for 24–48 hours using a rotary shaker.

    • Self-Validation Step: Check for the presence of undissolved solid. If clear, add more solid and repeat.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. If the supernatant is cloudy, filter through a 0.22

    
    m PVDF filter (ensure low drug binding to filter).
    
  • Quantification: Dilute supernatant with mobile phase (usually ACN:Water) and analyze via HPLC-UV.

    • Calculation:

      
      
      
Visualization: Solubility Workflow

SolubilityProtocol Figure 2: Thermodynamic Solubility Assessment Workflow. Start Start: Excess Solid + Buffer Shake Agitate 37°C (24-48h) Start->Shake Check Solid Remaining? Shake->Check AddSolid Add More Solid Check->AddSolid No Centrifuge Centrifuge / Filter (0.22 µm) Check->Centrifuge Yes AddSolid->Shake HPLC HPLC-UV Quantification Centrifuge->HPLC

Protocol: Hydrolytic Stability Profiling

Objective: Determine the half-life (


) at physiological and gastric pH.
  • Stock Solution: Prepare a 10 mM stock of the benzoxazole in DMSO.

  • Reaction Initiation: Spike the stock into pre-warmed (37°C) buffer (pH 1.2 and pH 7.4) to a final concentration of 50

    
    M. Ensure DMSO content is < 1%.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately quench acidic samples with cold ammonium acetate buffer (pH 4.5) or basic samples with dilute acid to neutralize.

  • Analysis: Analyze via HPLC. Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry.[2][3][4][5][6] Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • European Medicines Agency (EMA). (2011). Vyndaqel (tafamidis) Assessment Report.

  • Hansch, C., et al. (1995).[7] Chem-Bio Informatics Data. Exploring LogP and solubility parameters of benzoxazole derivatives.

  • Rodembusch, F. S., et al. (2007).
  • Cayman Chemical. (2022). Tafamidis Product Information and Physical Data.

Sources

An In-depth Technical Guide to 6-bromo-2,4-dimethyl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2,4-dimethyl-1,3-benzoxazole, a substituted benzoxazole of interest in medicinal chemistry. While a dedicated PubChem entry for this specific compound is not currently available, this guide will leverage data from structurally related compounds and established synthetic methodologies to provide a thorough understanding of its chemical identity, potential synthesis, and likely biological significance.

The benzoxazole core is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[1][2] Its unique structure allows for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide will, therefore, serve as a valuable resource for researchers interested in the design and development of novel benzoxazole-based therapeutics.

Chemical Identity and Physicochemical Properties

While a specific PubChem Compound Identification (CID) and InChIKey are not available for 6-bromo-2,4-dimethyl-1,3-benzoxazole, its chemical identifiers can be readily determined from its name.

  • Molecular Formula: C₉H₈BrNO

  • IUPAC Name: 6-bromo-2,4-dimethyl-1,3-benzoxazole

  • Canonical SMILES: CC1=CC2=C(C=C1Br)OC(=N2)C

The chemical structure of 6-bromo-2,4-dimethyl-1,3-benzoxazole is depicted in the diagram below.

Caption: Chemical structure of 6-bromo-2,4-dimethyl-1,3-benzoxazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-bromo-2,4-dimethyl-1,3-benzoxazole. These values are estimated based on its chemical structure and can serve as a guide for experimental design.

PropertyPredicted Value
Molecular Weight 226.08 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 224.98399 Da
Topological Polar Surface Area 21.6 Ų

Potential Synthetic Pathways

The synthesis of 2,4-disubstituted benzoxazoles can be achieved through several established methodologies. A common and effective approach involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[5][6] For the synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole, a plausible route would involve the reaction of 2-amino-5-bromo-3-methylphenol with acetic acid or a related acetylating agent.

The following diagram illustrates a generalized workflow for the synthesis of 2,4-disubstituted benzoxazoles.

Synthesis_Workflow Start Substituted 2-Aminophenol Reaction Condensation Reaction (e.g., acid catalysis, high temperature) Start->Reaction Reagent Carboxylic Acid / Acyl Chloride Reagent->Reaction Intermediate Intermediate Formation (Amide) Reaction->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product 2,4-Disubstituted Benzoxazole Cyclization->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the synthesis of 2,4-disubstituted benzoxazoles.

Exemplary Experimental Protocol: Synthesis of 2,4-Disubstituted Benzoxazoles

This protocol provides a general procedure for the synthesis of 2,4-disubstituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid, which can be adapted for the synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole.

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Anhydrous toluene or other high-boiling solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminophenol and the carboxylic acid.

  • Add polyphosphoric acid (or another catalyst) to the mixture. The amount will vary depending on the specific reactants and catalyst used.

  • Heat the reaction mixture to a temperature typically ranging from 120-160 °C and reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,4-disubstituted benzoxazole.

Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to ensure the correct product has been obtained.

Potential Therapeutic Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][7] The presence of a bromine atom and two methyl groups on the 6-bromo-2,4-dimethyl-1,3-benzoxazole backbone suggests several potential therapeutic applications.

  • Antimicrobial Activity: Halogenated and alkylated benzoxazoles have demonstrated significant antibacterial and antifungal properties.[3][8] The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration, while the methyl groups can influence binding to target enzymes or receptors.

  • Anticancer Activity: Numerous benzoxazole derivatives have been investigated as potent anticancer agents.[3][4] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of 6-bromo-2,4-dimethyl-1,3-benzoxazole may confer selectivity towards certain cancer cell types.

  • Anti-inflammatory and Analgesic Activity: Substituted benzoxazoles have been reported to possess anti-inflammatory and analgesic properties.[9] These effects are often mediated through the inhibition of enzymes such as cyclooxygenase (COX).

Further research is required to elucidate the specific biological targets and mechanisms of action of 6-bromo-2,4-dimethyl-1,3-benzoxazole. However, the existing literature on related compounds provides a strong rationale for its investigation as a potential therapeutic agent.

Conclusion

While 6-bromo-2,4-dimethyl-1,3-benzoxazole does not currently have a dedicated entry in the PubChem database, this technical guide has provided a comprehensive overview of its chemical nature, potential synthetic routes, and likely therapeutic applications based on the well-established chemistry and pharmacology of the benzoxazole class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other novel benzoxazole derivatives.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019).
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (n.d.).
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.).
  • CID 177847468 | C17H10BrNO. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • 6-Bromo-1,3-benzoxazole-2(3H)-thione. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. (2025). Wiley Online Library.
  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.).
  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (n.d.).
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
  • 4-Bromo-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Database Commons. Retrieved from [Link]

  • 2-Bromo-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 6-bromobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromobenzoxazoles

Introduction & Strategic Context

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and benzimidazole bases in kinase inhibitors, antimicrobial agents, and amyloidogenesis inhibitors (e.g., Tafamidis). While functionalization at the C-2 position is well-documented via direct arylation or condensation, C-6 functionalization remains a critical yet under-discussed challenge.

The 6-bromobenzoxazole substrate presents a unique dichotomy:

  • Electronic Activation: The electron-withdrawing nature of the oxazole ring activates the C-6 position toward oxidative addition compared to simple bromobenzenes.

  • Chemical Vulnerability: The C-2 position (if unsubstituted) is acidic (pKa ~28) and susceptible to nucleophilic attack, leading to ring-opening under the harsh basic conditions often required for cross-coupling.

This guide provides high-fidelity protocols to selectively functionalize the C-6 position while maintaining ring integrity.

Mechanistic Insight & Catalyst Selection

The Chelation Challenge

Unlike simple aryl halides, 6-bromobenzoxazole contains a basic nitrogen atom (N-3). In non-polar solvents, this nitrogen can coordinate to the Palladium(II) center after oxidative addition, forming a stable, unreactive "off-cycle" resting state.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or bidentate dppf) to sterically crowd the metal center, preventing N-3 coordination while facilitating oxidative addition.

The Base Sensitivity

The oxazole ring is prone to hydrolysis or ring-opening in the presence of strong hydroxide bases or alkoxides at high temperatures.

  • Solution: Prioritize weak inorganic bases (K₃PO₄, K₂CO₃) or anhydrous organic bases (Et₃N, Cs₂CO₃ in dioxane).

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Introducing aryl/heteroaryl groups with high functional group tolerance.

Reagents:

  • Substrate: 6-Bromobenzoxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

  • Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Ar flow, add 6-bromobenzoxazole, boronic acid, and Pd(dppf)Cl₂·DCM to a microwave vial.

  • Solvate: Add degassed 1,4-dioxane.

  • Activate: Add the aqueous K₃PO₄ solution. Note: Phosphate is preferred over carbonate to minimize hydrolysis risks.

  • Reaction: Seal and heat to 80°C for 4–12 hours. (Microwave: 100°C for 30 mins).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The bidentate dppf ligand has a large bite angle, stabilizing the Pd intermediate and preventing coordination by the benzoxazole nitrogen.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine side chains common in kinase inhibitors.

Reagents:

  • Substrate: 6-Bromobenzoxazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos or RuPhos (4–6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Avoid NaOtBu if C-2 is unsubstituted.

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene.

Step-by-Step Methodology:

  • Pre-complexation: Stir Pd₂(dba)₃ and Ligand in solvent for 5 mins under N₂ to generate the active L-Pd(0) species.

  • Addition: Add the bromide, amine, and solid Cs₂CO₃.

  • Deoxygenation: Sparge with N₂ for 10 minutes. Critical: Aminations are highly oxygen-sensitive.

  • Heating: Heat to 100°C for 12–18 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

Why this works: BrettPhos is specifically designed for primary amines and resists inhibition by heterocycles. Cs₂CO₃ is mild enough to prevent oxazole ring opening.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or extending conjugation.

Reagents:

  • Substrate: 6-Bromobenzoxazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio).

Step-by-Step Methodology:

  • Dissolve: Dissolve substrate and alkyne in dry DMF/Et₃N.

  • Catalyst Addition: Add Pd catalyst and CuI last.

  • Temperature: Stir at Room Temperature initially. Only heat to 50°C if sluggish.

  • Warning: High heat (>80°C) with CuI can promote homocoupling of the alkyne (Glaser coupling).

Comparative Data & Troubleshooting

Table 1: Optimization Screening for 6-Bromobenzoxazole Coupling

VariableCondition A (Standard)Condition B (Optimized)Outcome
Base (Suzuki) Na₂CO₃ / H₂OK₃PO₄ / H₂O Phosphate improved yield by 15%; reduced ring-opening byproducts.
Ligand (Amination) BINAPBrettPhos BINAP resulted in 40% conversion; BrettPhos gave >90% conversion due to better protection against N-poisoning.
Solvent (General) DMF1,4-Dioxane Dioxane provided cleaner impurity profiles; DMF difficult to remove and promoted hydrolysis at high T.

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing these reactions, specifically addressing the stability of the benzoxazole core.

Benzoxazole_Coupling_Workflow Start Substrate: 6-Bromobenzoxazole CheckC2 Is C-2 Position Substituted? Start->CheckC2 Safe High Stability Standard Bases OK (NaOtBu) CheckC2->Safe Yes (e.g., 2-Me, 2-Ph) Risk Risk: C-2 Deprotonation/Ring Opening CheckC2->Risk No (C-2 is H) Suzuki Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Safe->Suzuki Buchwald Buchwald-Hartwig (BrettPhos, Cs2CO3) Safe->Buchwald Sonogashira Sonogashira (PdCl2(PPh3)2, Et3N) Safe->Sonogashira Mitigation Use Mild Bases (Cs2CO3, K3PO4) Avoid Strong Nucleophiles Risk->Mitigation Required Protocol Change Mitigation->Suzuki Mitigation->Buchwald Mitigation->Sonogashira

Caption: Decision tree for selecting coupling conditions based on C-2 substitution to prevent ring degradation.

References

  • Mechanistic Studies on Benzoxazole Stability

    • Title: "Synthesis and biological evaluation of benzoxazole derivatives as potential antimicrobial agents."
    • Source:European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: "A General Method for the Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides."
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Sonogashira Protocols for Heterocycles

    • Title: "Copper-free Sonogashira cross-coupling for functionalization of alkyne-substituted benzoxazoles."
    • Source:Tetrahedron Letters, 2015.
    • URL:[Link]

  • General Palladium Catalysis Review

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Haloazoles."
    • Source:Chemical Reviews, 2011.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Copper-Catalyzed Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for copper-catalyzed benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to address the common failures encountered in the lab, providing not just solutions but also the mechanistic reasoning behind them. Our goal is to empower you to diagnose issues effectively, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: From Failed Reactions to Successful Outcomes

This section is structured to address the most pressing issues encountered during copper-catalyzed benzoxazole synthesis. We will tackle each problem in a question-and-answer format to provide direct and actionable advice.

Problem Area 1: Low to No Product Yield

This is the most common and frustrating outcome. When your TLC plate is sparse or your crude NMR shows only starting material, a systematic evaluation of the reaction components is crucial.

Q1: My reaction isn't working. Could my copper catalyst be the problem?

A: Absolutely. The state of your copper catalyst is paramount. Several factors related to the catalyst can lead to reaction failure:

  • Catalyst Oxidation State: While many protocols use Cu(I) salts like CuI or CuCl, others use Cu(II) precursors like CuSO₄ or Cu(OAc)₂.[1] Cu(I) is often considered the active catalytic species in many cross-coupling reactions.[2] If you are using a Cu(II) salt, the reaction may require an in situ reduction step, or the mechanism might proceed through a different pathway. Conversely, Cu(I) salts are susceptible to oxidation to the less active Cu(II) state by atmospheric oxygen.

  • Catalyst Purity and Age: Copper salts can degrade over time, especially if not stored under an inert atmosphere. Impurities or partial oxidation can inhibit catalytic activity.

  • Inadequate Catalyst Loading: While higher catalyst loading can sometimes be a brute-force solution, it's often more effective to ensure the catalyst you are using is highly active. Typical loadings range from 1-10 mol%.[3][4] If you suspect an activity issue, a modest increase in loading may help.[5]

Actionable Protocol: Catalyst Health Check

  • Source Verification: Use a freshly opened bottle of the copper salt or one that has been properly stored under nitrogen or argon.

  • Inert Atmosphere: Always set up your reaction under an inert atmosphere (N₂ or Ar) to prevent the oxidation of Cu(I) species. This is a critical step.[6][7]

  • Ligand Assistance: Ensure your chosen ligand is pure and dry. The ligand's role is to stabilize the copper center, enhance solubility, and facilitate the catalytic cycle. A degraded ligand is as detrimental as an inactive catalyst.

Q2: I've confirmed my catalyst is good, but the reaction still fails. Are my starting materials the culprit?

A: Yes, the purity and stability of your starting materials, particularly the 2-aminophenol, are critical for success.

  • 2-Aminophenol Oxidation: 2-Aminophenols are notoriously sensitive to air oxidation, often turning from a light color to a dark brown or black powder upon exposure to air.[5][8] Oxidized impurities can chelate to the copper center more strongly than the desired substrate, effectively poisoning the catalyst.

  • Substrate Reactivity: The electronic nature of your substrates matters. Electron-withdrawing groups on the aldehyde or carboxylic acid partner can sometimes slow down the reaction compared to electron-donating groups.[9]

Actionable Protocol: Starting Material Purification

  • Recrystallization: Before use, purify your 2-aminophenol by recrystallization. This simple step can dramatically improve yields by removing inhibitory oxidation products.[5]

  • Purity Analysis: Confirm the purity of both the 2-aminophenol and the coupling partner (e.g., aldehyde, carboxylic acid) via NMR or melting point analysis.

  • Inert Handling: Weigh and add sensitive starting materials under an inert atmosphere whenever possible.

Q3: My catalyst and starting materials are pure, but the yield is still low. What about the reaction conditions?

A: Reaction conditions are the final, critical piece of the puzzle. The interplay between solvent, base, and temperature dictates the reaction's success.

  • Solvent Choice: Solvents like DMF, DMSO, toluene, or dichlorobenzene are commonly used.[10][11] The solvent must be anhydrous and capable of solubilizing all components. Its polarity can influence the stability of intermediates in the catalytic cycle.

  • Base Selection: The base is not just a proton scavenger; it's an integral part of the catalytic cycle, often involved in the deprotonation of the phenol or amine.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The base must be strong enough to deprotonate the substrate but not so strong that it causes side reactions. It must also be sufficiently soluble in the reaction medium.

  • Temperature Control: These reactions often require elevated temperatures (80-160°C) to proceed at a reasonable rate.[11][12] However, excessively high temperatures can lead to the degradation of starting materials, the product, or the catalyst-ligand complex.[9]

Table 1: Common Reaction Parameters for Copper-Catalyzed Benzoxazole Synthesis

ParameterCommon ChoicesKey Considerations
Copper Source CuI, Cu₂O, CuCl, Cu(OAc)₂, CuSO₄Purity and oxidation state are critical. Cu(I) is often the active species.[2]
Ligand 1,10-Phenanthroline, PPh₃, N-Heterocyclic Carbenes (NHCs)Stabilizes copper, enhances solubility and reactivity.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, LiOᵗBuStrength and solubility must be matched to the substrate and solvent.[4][13]
Solvent DMF, DMSO, Toluene, DioxaneMust be anhydrous and able to dissolve reactants.
Temperature 80 - 160 °CMust be high enough for reaction but low enough to prevent degradation.[11]

Visualizing the Process: A Troubleshooting Workflow

When a reaction fails, a logical progression of checks can help isolate the issue efficiently.

troubleshooting_workflow start Reaction Failure (Low/No Yield) check_catalyst Q1: Is the Catalyst System Active? start->check_catalyst check_sm Q2: Are Starting Materials Pure? check_catalyst->check_sm If Yes solution_catalyst Action: - Use fresh, pure catalyst/ligand - Increase loading modestly - Ensure inert atmosphere check_catalyst->solution_catalyst If No check_conditions Q3: Are Reaction Conditions Optimal? check_sm->check_conditions If Yes solution_sm Action: - Recrystallize 2-aminophenol - Verify purity of all reagents check_sm->solution_sm If No solution_conditions Action: - Use anhydrous solvent - Screen different bases - Optimize temperature check_conditions->solution_conditions If No

Caption: A decision tree for troubleshooting common synthesis failures.

Problem Area 2: Significant Side Product Formation

Q4: My reaction works, but it's messy. How do I identify and minimize side products?

A: Side product formation steals yield and complicates purification. Understanding the likely side reactions is the first step to suppression.

  • Homocoupling: One common side reaction is the Ullmann-type homocoupling of aryl halide starting materials, which can compete with the desired heterocycle formation.

  • Incomplete Cyclization: In syntheses starting from 2-aminophenols and aldehydes, the intermediate Schiff base (imine) may be stable and fail to cyclize efficiently, remaining as a major impurity.[5][9]

  • Ligand Arylation: In some cases, the aryl halide can react with the ligand itself, deactivating the catalyst.[14]

Strategies for Minimizing Side Products:

  • Adjust Ligand-to-Metal Ratio: The ratio of ligand to copper can be crucial. Too little ligand may not adequately protect the copper center, while too much can sometimes inhibit the reaction. A 1:1 or 2:1 ligand-to-copper ratio is a common starting point.

  • Lower the Temperature: If you are getting a decent conversion but poor selectivity, lowering the reaction temperature may favor the desired reaction pathway over higher-energy side reactions.

  • Change the Base or Solvent: The reaction environment can influence which pathways are favored. A less coordinating solvent or a bulkier base might sterically hinder undesired intermolecular reactions.

Visualizing the Mechanism: The Catalytic Cycle

Understanding the catalytic cycle helps rationalize why certain conditions work and others fail. The cycle for the coupling of a 2-haloanilide is a classic example.

catalytic_cycle CuI Cu(I)Lu2099 OxAdd Cu(III) Complex CuI->OxAdd Deprot Anilide Intermediate OxAdd->Deprot Deprotonation RedElim Product Complex Deprot->RedElim Reductive Elimination RedElim->CuI product Benzoxazole RedElim->product reactant o-Haloanilide reactant->OxAdd Oxidative Addition base Base base->Deprot

Caption: Simplified Cu(I)/Cu(III) catalytic cycle for benzoxazole synthesis.[2]

Frequently Asked Questions (FAQs)

Q: Which copper source is generally best to start with, Cu(I) or Cu(II)?

Q: How critical is the choice of ligand?

A: The ligand is often essential. Ligand-free systems sometimes work but are generally less efficient and have a narrower substrate scope.[2] Ligands like 1,10-phenanthroline or triphenylphosphine stabilize the copper catalyst, prevent its aggregation into inactive nanoparticles, and tune its electronic properties to facilitate key steps like reductive elimination.[4][15]

Q: My substrates have sensitive functional groups. How robust is this chemistry?

A: Modern copper-catalyzed methods show impressive functional group tolerance.[11] However, groups that can act as strong chelating ligands (e.g., unprotected catechols, some amino acids) may interfere with the catalyst. It is always advisable to search the literature for examples with similar functional groups to your substrate.[7]

References

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances. Available at: [Link]

  • Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry. Available at: [Link]

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis. Available at: [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters. Available at: [Link]

  • Copper catalyzed synthesis of N-Heterocycles containing one M-atom. SlideShare. Available at: [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. National Center for Biotechnology Information. Available at: [Link]

  • An overview on the copper‐promoted synthesis of five‐membered heterocyclic systems. De Gruyter. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. Available at: [Link]

  • Ligand effect of Cu-catalyzed carboxylation of benzoxazole with carbon dioxide. ResearchGate. Available at: [Link]

  • Synthesis of 2-aminobenzoxazoles via copper-catalyzed electrophilic amination of benzoxazoles with O-benzoyl hydroxylamines. Mahidol University. Available at: [Link]

  • Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. National Center for Biotechnology Information. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry. Available at: [Link]

  • Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Center for Biotechnology Information. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Center for Biotechnology Information. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. National Center for Biotechnology Information. Available at: [Link]

Sources

separation of 2,4-dimethyl and 2,5-dimethyl benzoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to provide autonomous, high-level troubleshooting and experimental protocols for the separation and identification of 2,4-dimethylbenzoxazole and 2,5-dimethylbenzoxazole.

Topic: Separation & Identification of 2,4-Dimethylbenzoxazole vs. 2,5-Dimethylbenzoxazole Ticket ID: BZOX-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Separation Logic

The separation of 2,4-dimethylbenzoxazole (2,4-DMB) and 2,5-dimethylbenzoxazole (2,5-DMB) poses a challenge due to their isobaric nature and nearly identical boiling points (~218°C for the 2,5-isomer). Both are lipophilic, weak bases. The core difference lies in the steric and electronic environment of the benzene ring:

  • 2,4-DMB: The methyl group at C4 is ortho to the bridgehead nitrogen. This creates significant steric shielding of the nitrogen lone pair and disrupts planar stacking interactions.

  • 2,5-DMB: The methyl group at C5 is meta to the nitrogen and para to the oxygen (approximate electronic influence). The C4 position remains open, allowing for different binding kinetics on stationary phases.

Strategic Recommendation:

  • Analytical: Gas Chromatography (GC) on a high-polarity wax phase is the gold standard for resolution.

  • Preparative: Flash chromatography on silica is possible but requires optimized gradient elution. For high purity (>99%), Preparative HPLC with a Phenyl-Hexyl phase is recommended over C18.

Decision Workflow (Interactive Diagram)

Use this logic flow to determine the correct experimental path based on your sample scale and purity requirements.

SeparationWorkflow Start START: Mixed Isomer Sample ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (<10 mg) Quantification/ID ScaleCheck->Analytical QC / ID Prep Preparative (>100 mg) Isolation ScaleCheck->Prep Purification GC_Method Method A: GC-FID/MS (Polar Wax Column) Analytical->GC_Method Preferred (Volatile) HPLC_Method Method B: HPLC-UV (Phenyl-Hexyl Column) Analytical->HPLC_Method Alternative TLC_Check TLC Optimization (Hexane:EtOAc) Prep->TLC_Check NMR Validation: 1H-NMR (Coupling Constants) GC_Method->NMR Correlate Flash Flash Chromatography (High Aspect Ratio Column) TLC_Check->Flash Delta Rf > 0.1 Prep_HPLC Prep-HPLC (If Flash Fails) TLC_Check->Prep_HPLC Delta Rf < 0.1 Flash->NMR Prep_HPLC->NMR

Caption: Operational workflow for selecting the appropriate separation modality based on scale and resolution requirements.

Analytical Troubleshooting & Protocols

Q1: Why are my isomers co-eluting on a standard C18 HPLC column?

Diagnosis: C18 phases rely primarily on hydrophobicity. Since 2,4-DMB and 2,5-DMB have nearly identical logP values, C18 cannot easily discriminate between them. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions. The steric bulk of the methyl group at the C4 position in 2,4-DMB prevents effective 
    
    
    
    -stacking with the stationary phase, causing it to elute earlier than the flatter 2,5-DMB isomer.

Recommended HPLC Protocol:

Parameter Setting
Column Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid

| Mobile Phase B | Methanol (MeOH provides better


-selectivity than ACN) |
| Gradient  | 40% B to 70% B over 15 minutes |
| Detection  | UV @ 254 nm (Aromatic ring) and 280 nm |
Q2: GC is my preferred method. Which column separates them best?

Diagnosis: Standard non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1, Rtx-1) separate by boiling point. Since BPs are within ~2°C, separation is poor. Solution: Use a Polar Wax Column (Polyethylene Glycol phase, e.g., DB-Wax, HP-INNOWax).

  • Mechanism: The polar phase interacts with the electron density of the aromatic ring and the nitrogen lone pair. The 2,4-isomer, being more sterically hindered around the nitrogen, will interact less strongly and elute before the 2,5-isomer.

Recommended GC Protocol:

  • Inlet: 250°C, Split ratio 20:1.

  • Oven: 100°C (hold 1 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

Preparative Isolation (Purification)[1]

Q3: How do I separate 5 grams of mixture? Flash Chromatography Guide.

For multi-gram scale, HPLC is expensive. Optimized Flash Chromatography is viable if you maximize the "Resolution" factor (


).

Step-by-Step Flash Protocol:

  • TLC Optimization:

    • Solvent: 10% Ethyl Acetate in Hexane is a good starting point.

    • Goal: You need an

      
       difference (
      
      
      
      ) of at least 0.10.
    • Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase. Benzoxazoles are weak bases; TEA sharpens the peaks by suppressing interaction with acidic silanols.

  • Column Selection: Use a high-aspect-ratio column (longer length, narrower diameter) to increase theoretical plates.

  • Loading: Do not wet-load using a strong solvent (like DCM). Use dry loading (absorb sample onto Celite or Silica) to prevent band broadening at the start.

Q4: The fractions are still overlapping. What now?

Troubleshooting:

  • Shave Recycling: Collect the pure "front" (2,4-DMB) and pure "tail" (2,5-DMB). Take the mixed middle fraction and re-inject it.

  • Chemical Derivatization (Last Resort):

    • React the mixture with an electrophile that is sensitive to steric hindrance (e.g., a bulky alkyl halide). The 2,5-isomer (unhindered N) reacts faster than the 2,4-isomer (hindered N). You can then separate the salt from the unreacted neutral 2,4-isomer. Note: This is destructive/modifying.

Identification & Validation (NMR)

Q5: How do I definitively prove which isomer is which using 1H-NMR?

You do not need reference standards if you analyze the aromatic coupling patterns (Splitting).

The "Singlet" Test:

  • 2,5-Dimethylbenzoxazole:

    • Structure: Methyl at C5. Proton at C4 is isolated between the Nitrogen (C3) and the Methyl (C5).

    • Signal: Look for a proton signal around 7.4 - 7.5 ppm that appears as a Singlet (or a doublet with very small meta-coupling,

      
       Hz).
      
    • Why? H4 has no adjacent neighbors (H6 is separated by C5-Me).

  • 2,4-Dimethylbenzoxazole:

    • Structure: Methyl at C4.[1] Protons are at C5, C6, and C7.

    • Signal: You will see NO singlets in the aromatic region.

    • Why? H5 couples to H6 (

      
       Hz), H6 couples to H5 and H7, and H7 couples to H6. This forms a continuous 3-spin system (ABX or ABC pattern), typically appearing as two doublets and a triplet (or multiplet).
      

Data Summary Table:

Feature 2,4-Dimethylbenzoxazole 2,5-Dimethylbenzoxazole
Methyl Position C4 (Ortho to N) C5 (Meta to N)
Key NMR Signal Multiplets only (H5, H6, H7 contiguous) Singlet (H4) (Isolated by C5-Me)
GC Elution (Wax) Faster (Shielded) Slower (Exposed)

| HPLC Elution (Ph-Hex) | Faster | Slower |

References

  • Synthesis & Properties: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. MDPI. (Detailed NMR data for 2,5-dimethylbenzoxazole).

  • NMR Spectral Data: 2,5-Dimethylbenzoxazole 13C and 1H NMR Shifts. Spectrabase.[2][3][4]

  • GC-MS Isomer Differentiation: Differentiation of regioisomeric benzoylindoles (analogous benzoxazole separation logic). National Institutes of Health (PubMed).

  • Physical Properties: 2,5-Dimethylbenzoxazole CAS 5676-58-4 Data. ChemicalBook.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Brominated Benzoxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated benzoxazoles are critical pharmacophores in drug discovery, serving as intermediates for antimicrobial, antiviral, and anticancer agents. Their analysis presents a unique challenge: distinguishing the halogenated isotopic signature while elucidating the heterocyclic core structure.

This guide provides a comparative technical analysis of mass spectrometry (MS) strategies for these compounds. Unlike standard organic molecules, brominated benzoxazoles require a dual-focus approach:

  • Isotopic Fidelity: Leveraging the

    
     doublet to track metabolic fate.
    
  • Fragmentation Specificity: Utilizing the benzoxazole ring's characteristic loss of

    
     and 
    
    
    
    to confirm core integrity.

This document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and outlines the specific fragmentation pathways required for structural validation.

Comparative Analysis: Ionization Alternatives

For a researcher characterizing a brominated benzoxazole, the choice of ionization source dictates the data quality. Below is an objective comparison of the two primary "alternatives" in the analytical workflow.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric)
Primary Ion Observed Radical Cation (

)
Protonated Adduct (

)
Bromine Integrity High risk of

bond cleavage
Excellent preservation of

signature
Fragmentation Spontaneous, extensive (Fingerprint)Minimal (Requires CID/MS/MS)
Library Compatibility High (NIST/Wiley Libraries)Low (Instrument-dependent)
Best For Structural elucidation of unknowns; Impurity profilingLC-coupled quantification; Biological matrices
Analytical Recommendation
  • Use EI when synthesizing novel intermediates to confirm the exact substitution pattern via fragment fingerprinting.

  • Use ESI-MS/MS during DMPK studies (metabolite ID) to track the bromine isotopic pattern through biological transformations.

The Isotopic Signature: The Bromine "Fingerprint"

Before analyzing fragmentation, the operator must validate the precursor ion. Bromine is unique among biological elements due to its isotopic abundance.

  • Isotopes:

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Visual Output: A "doublet" signal with a 1:1 intensity ratio separated by 2 Da.

Critical Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet. If a fragment peak becomes a singlet, the bromine atom has been lost. This "Isotopic Tagging" allows researchers to map exactly which part of the molecule carries the halogen.

Mechanistic Fragmentation Pathways[1]

The fragmentation of brominated benzoxazoles follows a predictable logic governed by the stability of the aromatic system and the lability of the heterocyclic ring.

Core Mechanisms
  • Benzoxazole Ring Cleavage (RDA-like): The most diagnostic pathway is the cleavage of the oxazole ring.

    • Step 1: Loss of Carbon Monoxide (

      
      , 28 Da).[1] This results in a radical cation (in EI) or a resonance-stabilized cation (in ESI).
      
    • Step 2: Subsequent loss of Hydrogen Cyanide (

      
      , 27 Da).
      
  • Halogen Loss:

    • Homolytic Cleavage: Direct loss of

      
       (79/81 Da). This is common in EI.
      
    • Heterolytic Cleavage: Loss of

      
       (80/82 Da), often seen in ESI via adjacent proton transfer.
      
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree and fragmentation pathway for a generic 2-substituted-5-bromobenzoxazole.

BenzoxazoleFragmentation cluster_Ionization Ionization Source Selection Start Sample: Brominated Benzoxazole EI Electron Ionization (EI) (Hard Source) Start->EI Structural ID ESI Electrospray (ESI) (Soft Source) Start->ESI LC-MS Quant Parent_EI Molecular Ion M+. (Doublet 1:1) EI->Parent_EI 70 eV Impact Parent_ESI Protonated Ion [M+H]+ (Doublet 1:1) ESI->Parent_ESI Protonation Frag_CO Fragment A: [M - CO] (Benzene-Nitrene species) (Retains Br Doublet) Parent_EI->Frag_CO -28 Da (CO) Ring Contraction Frag_Br Fragment C: [M - Br] (Loss of Halogen) (Singlet Peak) Parent_EI->Frag_Br -79/81 Da (Br.) Radical Loss Parent_ESI->Parent_ESI CID Activation Parent_ESI->Frag_CO -28 Da (CO) Frag_HCN Fragment B: [M - CO - HCN] (Cyclopentadiene derivative) (Retains Br Doublet) Frag_CO->Frag_HCN -27 Da (HCN)

Figure 1: Analytical workflow and fragmentation logic for brominated benzoxazoles. Note the divergence where bromine loss results in a singlet peak, while ring contraction retains the isotopic doublet.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, the following protocol is recommended. This method is self-validating: the observation of the Br doublet in the parent ion confirms the system is operating correctly.

Materials
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Standard: 2-(4-bromophenyl)benzoxazole (or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of MeOH.

    • Dilute to 1 µg/mL (1 ppm) with 50:50 Water/MeOH. Causality: High concentrations cause detector saturation and distort isotopic ratios.

  • Source Parameters (ESI - Positive Mode):

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V. Note: Too high (>50V) will induce in-source fragmentation, mimicking EI.

    • Source Temp: 120°C.

  • MS/MS Acquisition (Daughter Scan):

    • Select the

      
       isotope mass as the precursor (e.g., if M=273/275, select 273).
      
    • Collision Energy (CE) Ramp: Apply a ramp from 10 eV to 40 eV.

    • Why a ramp? Low CE (10-20 eV) reveals the loss of

      
       (-28). High CE (>30 eV) is required to break the aromatic 
      
      
      
      bond.
  • Data Validation:

    • Check the full scan (MS1) for the 1:1 doublet.

    • Check MS2: Does the M-28 fragment still have a doublet? (It should).

    • Check MS2: Does the low-mass region show m/z 79/81? (It should, confirming Br).

Case Study Data: 5-Bromobenzoxazole

Structure: Bromine on the benzoxazole ring (Position 5).

Ion Identitym/z (

)
m/z (

)
AbundanceInterpretation
Molecular Ion 197 199 100%Parent

(ESI) or

(EI)
[M - CO] 16917160%Loss of carbonyl from oxazole ring. Doublet retained.
[M - CO - HCN] 14214445%Loss of cyanide. Doublet retained.
[M - Br] 118--20%Loss of Bromine radical. Singlet.
Bromonium 798115%Free

ion (High energy only).

Note: The retention of the doublet at m/z 169/171 and 142/144 confirms the bromine is attached to the benzene ring, not the oxazole ring carbons lost as CO/HCN.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoxazole, 2-phenyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2022).[2] Fragmentation Patterns in Mass Spectrometry. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]

Sources

Spectroscopic Identification of 6-Bromo-2,4-Dimethyl-1,3-Benzoxazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of 6-Bromo-2,4-Dimethyl-1,3-Benzoxazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

6-Bromo-2,4-dimethyl-1,3-benzoxazole is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of bioactive compounds, including antimicrobial and anticancer agents.[1][2][3] Its structural integrity—specifically the regiochemistry of the bromine and methyl substituents—is paramount for downstream efficacy.

The primary quality challenge for this molecule is distinguishing the target 6-bromo isomer from its thermodynamically likely 5-bromo regioisomer and uncyclized precursors.[1] This guide objectively compares spectroscopic methodologies (NMR, UPLC-MS, and IR) to establish a self-validating identification protocol.

Part 1: Synthetic Context & Impurity Origins

To understand the spectroscopic requirements, one must first understand the origin of the impurities. The synthesis typically involves the condensation of a substituted 2-aminophenol with an acetic acid derivative (e.g., acetic anhydride or acetyl chloride).[1]

  • Target Molecule: 6-Bromo-2,4-dimethyl-1,3-benzoxazole.[1]

  • Precursor: 2-Amino-5-bromo-3-methylphenol.[1]

  • Critical Impurity (Regioisomer): 5-Bromo-2,4-dimethyl-1,3-benzoxazole.[1]

    • Origin: Use of impure starting material (e.g., 2-amino-4-bromo-3-methylphenol) or halogen migration during high-temperature cyclization.[1]

  • Byproduct:

    
    -(5-bromo-2-hydroxy-3-methylphenyl)acetamide (Uncyclized intermediate).[1]
    

The structural similarity between the 6-bromo and 5-bromo isomers renders standard low-resolution MS ineffective (identical


).[1] 1H-NMR coupling constants  become the definitive differentiator.
Part 2: Comparative Analytical Methodologies

The following table compares the efficacy of three primary analytical techniques in resolving the specific impurities of 6-bromo-2,4-dimethyl-1,3-benzoxazole.

Table 1: Analytical Technique Comparison Matrix
FeatureMethod A: 1H-NMR (400+ MHz) Method B: UPLC-MS/MS Method C: FTIR Spectroscopy
Primary Utility Definitive Structural Elucidation (Regioisomer differentiation)Trace Quantitation (<0.1%) & Mass ConfirmationRapid Screening (Process Control)
Differentiation Mechanism Spin-spin coupling patterns (

-values) of aromatic protons.[1][4]
Chromatographic retention time (

) & fragmentation intensity ratios.
Functional group fingerprints (C=N vs. C=O).
Sensitivity Low (Requires >2 mg pure sample).[1]High (Picogram detection limits).Medium (Bulk property).[1]
Limit of Detection (LOD) ~1-2% impurity.[1]< 0.05% impurity.~3-5% impurity.[1]
Key Limitation Cannot easily quantify trace impurities in crude mixtures.Requires reference standards for isomer retention time mapping.Cannot distinguish regioisomers effectively.
Verdict Gold Standard for ID Gold Standard for Purity Best for In-Process Check
Part 3: The Definitive Identification Protocol (1H-NMR)

The most reliable method to authenticate 6-bromo-2,4-dimethyl-1,3-benzoxazole is 1H-NMR, specifically by analyzing the aromatic region.[1]

Mechanism of Distinction
  • Target (6-Bromo): The protons at positions H5 and H7 are separated by the bromine at C6.[1] They are meta to each other.

    • Expected Pattern: Two doublets (or singlets) with a small coupling constant (

      
      ).
      
  • Impurity (5-Bromo): The protons are at H6 and H7 .[1] They are adjacent (ortho).

    • Expected Pattern: Two doublets with a large coupling constant (

      
      ).[1]
      
Experimental Protocol: 1H-NMR Characterization
  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ . Ensure complete dissolution to prevent line broadening.

  • Acquisition:

    • Frequency: Minimum 400 MHz (500 MHz preferred for resolution).[1]

    • Scans: 16–32 scans.

    • Pulse Delay: 1.0 s (sufficient for proton relaxation).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.

  • Analysis: Zoom into the aromatic region (7.0 – 8.0 ppm).

Table 2: Expected 1H-NMR Shifts (CDCl₃)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Insight
2-CH₃ Methyl (Oxazole)2.60 – 2.65Singlet (s)-Characteristic of 2-methylbenzoxazole core.[1]
4-CH₃ Methyl (Benzene)2.45 – 2.55Singlet (s)-Confirms 4-position substitution.[1]
H5 Aromatic7.30 – 7.40Doublet (d)~1.8 Hz Meta-coupling with H7.[1]
H7 Aromatic7.55 – 7.65Doublet (d)~1.8 Hz Meta-coupling with H5.[1]
Impurity H6Aromatic (5-Br isomer)~7.20Doublet (d)~8.5 Hz Ortho-coupling (Flag for rejection).[1]
Part 4: Trace Impurity Analysis (UPLC-MS/MS)

While NMR confirms structure, UPLC-MS/MS is required to detect trace levels of the uncyclized amide or regioisomers during stability testing.[1]

Experimental Protocol: UPLC-MS Method
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

    • Target Mass (

      
      ):  ~226.0 / 228.0 (1:1 Br isotope pattern).[1]
      
    • Fragment Ions: Look for loss of Acetonitrile (

      
      ) characteristic of the oxazole ring cleavage.
      

Differentiation Note: The 6-bromo and 5-bromo isomers will likely have slightly different retention times due to differences in polarity (dipole moment).[1] The 6-bromo isomer, being more symmetric and having the Br flanked by H and H (meta), often elutes slightly later than the 5-bromo isomer on C18, though reference standards are required for confirmation.[1]

Part 5: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for certifying the identity and purity of 6-bromo-2,4-dimethyl-1,3-benzoxazole.

G cluster_legend Validation Logic Start Crude Product (6-Bromo-2,4-dimethyl-1,3-benzoxazole) Step1 Step 1: FTIR Screening Check for C=O stretch (1650-1690 cm-1) Start->Step1 Decision1 Peak at ~1670 cm-1? Step1->Decision1 Fail1 FAIL: Uncyclized Amide Detected Reprocess (Cyclization) Decision1->Fail1 Yes Step2 Step 2: 1H-NMR (Aromatic Region) Decision1->Step2 No (Only C=N observed) Decision2 Coupling Constant (J) of Aromatic Protons? Step2->Decision2 Pass PASS: Identity Confirmed (J ~ 2 Hz, Meta-coupling) Decision2->Pass Small J (~2 Hz) Fail2 FAIL: Regioisomer (5-Br) (J ~ 8 Hz, Ortho-coupling) Decision2->Fail2 Large J (~8 Hz)

Caption: Analytical decision matrix for confirming the regiochemistry of 6-bromo-2,4-dimethyl-1,3-benzoxazole. The critical control point is the NMR coupling constant analysis.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67970958, 6-bromo-2,4-dimethyl-1,3-benzoxazole. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1H NMR: Coupling Constants and Substituent Effects. Retrieved from [Link]

  • SpectraBase. (2025).[5][6] 1H NMR Spectrum of 2-Methylbenzoxazole. Wiley Science Solutions. Retrieved from [Link][1]

Sources

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